N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a thiocyanatoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiocyanatoacetamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the thiocyanato group to an amine.
Substitution: The thiocyanato group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is unique due to its specific combination of the benzo[d][1,3]dioxole and thiocyanatoacetamide groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H8N2O3S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C10H8N2O3S/c11-5-16-4-10(13)12-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4,6H2,(H,12,13) |
InChI Key |
NEAWHEOAGPTGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC#N |
Origin of Product |
United States |
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